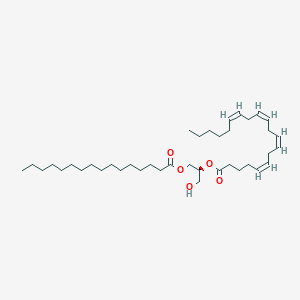

1-Palmitoyl-2-arachidonoyl-sn-glycerol

Description

Contextualization within Glycerolipid and Phospholipid Metabolism

1-Palmitoyl-2-arachidonoyl-sn-glycerol is a key intermediate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. nih.govnih.gov This pathway, often referred to as the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate. nih.gov The formation of phosphatidic acid is a critical step, which is then dephosphorylated to yield a DAG, such as PAG. This DAG molecule can then be further acylated by a diacylglycerol O-acyltransferase (DGAT) to form a TAG. nih.gov The specific fatty acid composition of the resulting TAG is therefore directly influenced by the available DAG species. nih.gov

Furthermore, PAG serves as a precursor for the synthesis of various phospholipids (B1166683), which are essential components of cellular membranes. For instance, it can be converted to 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (B3025855) (PAPE) or 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), contributing to the diverse phospholipid profile of cellular membranes. nih.govnih.gov The presence of the polyunsaturated arachidonic acid at the sn-2 position is particularly noteworthy, as this fatty acid is a precursor for the synthesis of eicosanoids, a class of potent signaling molecules.

The metabolic significance of PAG is underscored by its position as a branch point between anabolic (synthesis of TAGs and phospholipids) and catabolic (release of fatty acids and signaling) pathways. The enzymes that produce and consume PAG are subject to tight regulation, ensuring that its levels are maintained within a narrow range to meet the cell's metabolic and signaling needs. nih.gov

Historical Perspectives on its Discovery and Initial Biochemical Characterization

The understanding of diacylglycerols as a distinct class of lipids and their role in metabolism has evolved over several decades. Early research in lipid biochemistry focused on the major lipid classes like triacylglycerols and phospholipids. The identification and characterization of minor, yet functionally important, lipid species like DAGs came later with the development of more sensitive analytical techniques.

The appreciation for the structural and functional diversity of DAGs, including the significance of the specific fatty acid composition at the sn-1 and sn-2 positions, has been a more recent development. Advances in chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), have been instrumental in separating and identifying individual DAG isomers like PAG from complex lipid mixtures. nih.govusda.gov These analytical advancements allowed researchers to move from studying bulk DAG pools to investigating the dynamics of specific molecular species, revealing that the cell can generate and utilize distinct DAG isomers for different purposes. nih.govpnas.org The ability to synthesize specific DAG isomers chemically and enzymatically has further facilitated the study of their unique biological activities. nih.gov

Conceptual Frameworks for its Biological Significance as a Diacylglycerol (DAG) Species

The biological importance of this compound extends beyond its role as a metabolic intermediate. As a species of diacylglycerol, it is a potent second messenger that activates a variety of intracellular signaling pathways. The most well-characterized function of DAGs is the activation of protein kinase C (PKC) isoforms. nih.govmedchemexpress.com Upon binding to the C1 domain of PKC, DAG induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase activity. This leads to the phosphorylation of a multitude of downstream protein targets, thereby modulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov

The specific fatty acid composition of a DAG molecule can influence its signaling properties. pnas.org Research on various DAG species has shown that they can exhibit different affinities for PKC isoforms and can trigger distinct downstream signaling events. pnas.org The presence of the polyunsaturated arachidonic acid in PAG is of particular interest. Not only can arachidonic acid be released from PAG by diacylglycerol lipases to serve as a precursor for eicosanoids, but its presence within the DAG molecule itself can influence the biophysical properties of the membrane and the recruitment and activation of specific proteins.

Furthermore, DAGs containing arachidonic acid at the sn-2 position, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are precursors for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov 2-AG is a key signaling molecule in the nervous system and beyond, and its synthesis is tightly regulated. It is plausible that PAG also serves as a precursor for 2-AG, further expanding its biological significance. The generation of specific DAG species like PAG in response to particular stimuli suggests a sophisticated level of regulation where the fatty acid composition of the second messenger itself encodes signaling information. nih.govpnas.org

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₈O₅ | nih.gov |

| Molecular Weight | 617.0 g/mol | nih.gov |

| IUPAC Name | [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | nih.gov |

| Synonyms | DAG(16:0/20:4), DG(16:0/20:4) | nih.gov |

Table 2: Metabolic Roles of this compound

| Metabolic Process | Role of this compound | Key Enzymes Involved | Source |

| Triacylglycerol Synthesis | Intermediate precursor | Diacylglycerol O-acyltransferase (DGAT) | nih.govnih.gov |

| Phospholipid Synthesis | Precursor for PAPE and PAPC | Choline/ethanolamine phosphotransferase | nih.govnih.gov |

| Endocannabinoid Synthesis | Potential precursor for 2-AG | Diacylglycerol lipase (B570770) (DAGL) | nih.govnih.gov |

Properties

Molecular Formula |

C39H68O5 |

|---|---|

Molecular Weight |

617 g/mol |

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37,40H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3/b13-11-,18-17-,22-20-,28-26-/t37-/m0/s1 |

InChI Key |

YJEMDFYSDGNQNM-NDUZERMISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Anabolic Pathways of 1 Palmitoyl 2 Arachidonoyl Sn Glycerol

Precursor Substrate Utilization Pathways

The synthesis of PAG relies on the cellular pool of fatty acids and glycerol (B35011), which are incorporated into the glycerolipid backbone through a series of enzymatic reactions.

The de novo synthesis pathway is a fundamental route for producing glycerolipids, including PAG. wikipedia.org This process originates in the endoplasmic reticulum and begins with the acylation of glycerol-3-phosphate (G-3-P). wikipedia.org The key steps are as follows:

Initial Acylation: Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the first acylation at the sn-1 position of G-3-P, typically utilizing palmitoyl-CoA to form lysophosphatidic acid (LPA). wikipedia.org

Second Acylation: Subsequently, lysophosphatidic acid acyltransferase (LPAAT) enzymes acylate the sn-2 position. wikipedia.org To produce PAG, arachidonoyl-CoA serves as the acyl donor in this step, resulting in the formation of 1-palmitoyl-2-arachidonoyl-phosphatidic acid.

Dephosphorylation: The resulting phosphatidic acid (PA) is then dephosphorylated by phosphatidic acid phosphatase (PAP) enzymes to yield 1-Palmitoyl-2-arachidonoyl-sn-glycerol. This molecule can then enter various metabolic fates, including the synthesis of triacylglycerols or phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911). wikipedia.orgnih.gov

The phosphatidylinositol (PI) cycle is a major signaling pathway that also serves as a significant source of diacylglycerol, particularly species enriched with arachidonic acid at the sn-2 position. ucla.edunih.gov This cycle involves the synthesis and subsequent breakdown of phosphatidylinositol and its phosphorylated derivatives (phosphoinositides). ucla.edu A key feature of the PI cycle is that its lipid intermediates, including diacylglycerol and phosphatidic acid, are regenerated, allowing the cycle to act as a catalyst. ucla.edunih.gov Through multiple iterations, the PI cycle progressively enriches its lipid intermediates with 1-stearoyl-2-arachidonoyl acyl chains, although other acyl chain compositions, including 1-palmitoyl-2-arachidonoyl, are also present. ucla.edunih.gov

A critical step in the PI cycle for generating DAG is the hydrolysis of phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by Phospholipase C (PLC) enzymes. nih.govsemanticscholar.org Upon stimulation of various cell surface receptors, PLC is activated and cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. researchgate.net This PLC-mediated hydrolysis is a primary mechanism for the rapid production of DAG in response to extracellular signals. nih.govnih.gov The DAG produced, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) or this compound, can then be further metabolized. semanticscholar.orgresearchgate.net

| Substrate | Enzyme | Products | Significance |

|---|---|---|---|

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3) | Rapid generation of second messengers for signal transduction. nih.govresearchgate.net |

The molecular species of DAG generated via the PI cycle is not random, owing in part to the specificity of the enzymes involved. Phosphoinositides in mammalian cells are exceptionally rich in arachidonic acid at the sn-2 position, often paired with stearic acid at the sn-1 position. semanticscholar.org PLC isoforms, such as PLCβ1, efficiently hydrolyze these arachidonoyl-containing phosphoinositides. semanticscholar.org For instance, Gαq-dependent activation of PLCβ1 leads to the hydrolysis of PIP2, producing 1-stearoyl-2-arachidonoyl-sn-glycerol, which is the major DAG species generated through this pathway. semanticscholar.org This inherent specificity ensures the targeted production of arachidonate-containing DAG molecules, which are precursors to endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) following the action of diacylglycerol lipase (B570770) α (DAGLα). semanticscholar.org

Cells can also generate specific diacylglycerol species like PAG through the remodeling of existing phospholipids. nih.gov These pathways, often referred to as the Lands cycle, involve the deacylation of a phospholipid by a phospholipase A2 (PLA2) to remove the fatty acid at the sn-2 position, creating a lysophospholipid. Subsequently, an acyl-CoA transferase reacylates the lysophospholipid with a different fatty acid. To generate PAG, a pre-existing phospholipid containing palmitic acid at the sn-1 position could be deacylated and then reacylated with arachidonoyl-CoA. This allows for the dynamic alteration of the acyl chain composition of cellular lipids in response to metabolic needs, contributing to the pool of specific DAGs without requiring complete de novo synthesis. nih.gov

Phosphatidylinositol (PI) Cycle Involvement in DAG Production.

Phospholipase C (PLC) Mediated Hydrolysis of Phosphoinositides.

Enzymatic Machinery Governing Biosynthesis

The synthesis of this compound is governed by a suite of specific enzymes that catalyze each step of the anabolic pathways. The precise regulation and substrate specificity of these enzymes are crucial for maintaining the appropriate levels and molecular composition of cellular diacylglycerols.

| Enzyme | Function | Pathway Involvement | Substrate(s) |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the initial acylation of glycerol-3-phosphate at the sn-1 position. wikipedia.org | De Novo Synthesis | Glycerol-3-phosphate, Palmitoyl-CoA |

| Lysophosphatidic acid acyltransferase (LPAAT) | Acylates lysophosphatidic acid at the sn-2 position. wikipedia.org | De Novo Synthesis | 1-Palmitoyl-lysophosphatidic acid, Arachidonoyl-CoA |

| Phosphatidic acid phosphatase (PAP) | Dephosphorylates phosphatidic acid to yield diacylglycerol. | De Novo Synthesis | 1-Palmitoyl-2-arachidonoyl-phosphatidic acid |

| Phospholipase C (PLC), e.g., PLCβ1 | Hydrolyzes phosphoinositides (like PIP2) to produce DAG and IP3. semanticscholar.org | Phosphatidylinositol (PI) Cycle | Arachidonoyl-containing Phosphatidylinositol 4,5-bisphosphate. semanticscholar.org |

| Diacylglycerol kinase ε (DGKε) | Phosphorylates DAG to form phosphatidic acid, showing specificity for arachidonoyl-containing DAG. nih.govnih.gov | Phosphatidylinositol (PI) Cycle | 1-Stearoyl-2-arachidonoyl-glycerol (preferred), this compound. nih.gov |

| Phospholipase A2 (PLA2) | Hydrolyzes the fatty acid from the sn-2 position of phospholipids. nih.gov | Remodeling Pathways | Phospholipids |

Key Acyltransferases and their Substrate Specificities

The precise structure of this compound is determined by the substrate specificities of the acyltransferases involved in its synthesis.

Glycerol-3-Phosphate Acyltransferases (GPATs): Four major isoforms of GPAT have been identified in mammals (GPAT1-4). GPAT1, located in the outer mitochondrial membrane, exhibits a preference for saturated long-chain acyl-CoAs, with palmitoyl-CoA being a particularly effective substrate. aocs.org The other mitochondrial isoform, GPAT2, does not show a strong preference for palmitoyl-CoA over oleoyl-CoA. aocs.org The endoplasmic reticulum-resident isoforms, GPAT3 and GPAT4, also contribute to the initial acylation step. GPAT3 has been shown to utilize a broad range of acyl-CoAs. nih.gov

1-Acylglycerol-3-Phosphate O-Acyltransferases (AGPATs): At least five isoforms of AGPAT have been characterized, and they play a critical role in determining the fatty acid at the sn-2 position. Several AGPAT isoforms show a preference for unsaturated fatty acyl-CoAs. Notably, AGPAT3 displays a preference for arachidonoyl-CoA as an acyl donor. uniprot.org This specificity is crucial for the incorporation of arachidonic acid into the sn-2 position to form the precursor to this compound. Human AGPAT1 also shows activity with arachidonoyl-CoA, although it has a broader specificity for other unsaturated fatty acids as well. mdpi.com

Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs): In the remodeling pathway, LPCATs are key to establishing the specific fatty acid composition of phospholipids, which can then be hydrolyzed to DAGs. LPCAT3 , a member of the membrane-bound O-acyltransferase (MBOAT) family, is particularly important as it exhibits a high specificity for arachidonoyl-CoA and is responsible for incorporating it into lysophosphatidylcholine. nih.govmdpi.com This enzyme prefers lysophosphatidylcholine with a saturated fatty acid at the sn-1 position, making it a prime candidate for the synthesis of 1-palmitoyl-2-arachidonoyl-phosphatidylcholine, a direct precursor to PAG. psu.edu

Table 1: Key Acyltransferases in this compound Biosynthesis

| Enzyme | Pathway | Substrate Preference (Acyl-CoA) | Cellular Localization |

|---|---|---|---|

| GPAT1 | De novo | Palmitoyl-CoA > Oleoyl-CoA, Arachidonoyl-CoA aocs.org | Mitochondria aocs.org |

| AGPAT3 | De novo | Arachidonoyl-CoA uniprot.org | Endoplasmic Reticulum, Golgi encyclopedia.pub |

| LPCAT3 | Remodeling | Arachidonoyl-CoA, Linoleoyl-CoA mdpi.compsu.edu | Endoplasmic Reticulum mdpi.com |

Regulation of Enzymatic Activity and Expression

The synthesis of this compound is tightly regulated at both the transcriptional and post-transcriptional levels to meet cellular needs for structural lipids and signaling molecules.

The expression of genes encoding these acyltransferases is controlled by various transcription factors. For instance, GPAT1 gene expression is induced by insulin (B600854), a key hormone in regulating lipogenesis. nih.govnih.gov The transcription of AGPAT2 , a closely related isoform to those involved in PAG synthesis, is upregulated during adipocyte differentiation. mdpi.com The expression of GPAT3 is increased by the peroxisome proliferator-activated receptor γ (PPARγ) agonist rosiglitazone (B1679542) in adipose tissue. mdpi.com

Post-transcriptional regulation also plays a significant role. The activity of GPAT1 is subject to regulation by insulin and AMP-activated protein kinase (AMPK), which modulate its function in response to the energy status of the cell. nih.gov The catalytic activities of the microsomal GPAT isoforms, GPAT3 and GPAT4, are sensitive to N-ethylmaleimide (NEM), indicating a different regulatory mechanism compared to the mitochondrial GPAT1. nih.gov

The availability of substrates, namely palmitoyl-CoA and arachidonoyl-CoA, is another critical regulatory factor. The cellular pools of these fatty acyl-CoAs are influenced by dietary intake, de novo fatty acid synthesis, and the activity of fatty acid elongases and desaturases.

Cellular Compartmentalization of Biosynthetic Processes

The biosynthesis of this compound is a spatially organized process, with different steps occurring in distinct subcellular compartments.

The primary site for glycerolipid synthesis, including that of PAG, is the endoplasmic reticulum (ER) . aocs.org The ER houses the majority of the AGPAT and LPCAT isoforms, including AGPAT3 and LPCAT3, which are crucial for the specific acylation of the sn-2 position with arachidonic acid. mdpi.comencyclopedia.pubnih.gov GPAT3 and GPAT4 are also located in the ER membrane. nih.gov

Mitochondria also play a role in the initial steps of the de novo pathway. The mitochondrial outer membrane contains GPAT1, which preferentially esterifies palmitoyl-CoA to the sn-1 position of glycerol-3-phosphate. aocs.org The resulting lysophosphatidic acid can then be transported to the ER for the subsequent acylation step.

The Golgi apparatus is another site where DAG metabolism occurs. AGPAT3 has been localized to the Golgi membrane, suggesting that the final steps of PAG synthesis or its subsequent modification can occur in this organelle. encyclopedia.pub The regulation of DAG levels within the Golgi is critical for membrane trafficking and the formation of transport vesicles. nih.gov

This compartmentalization allows for the precise control of the synthesis of specific DAG species like this compound, ensuring its availability for downstream metabolic pathways and signaling functions in a spatially and temporally regulated manner.

Catabolism, Turnover, and Oxidative Metabolism of 1 Palmitoyl 2 Arachidonoyl Sn Glycerol

Enzymatic Hydrolysis Pathways

The primary route for the breakdown of 1-palmitoyl-2-arachidonoyl-sn-glycerol is through enzymatic hydrolysis, a process initiated by diacylglycerol lipases. This reaction is the first step in a cascade that liberates the fatty acids esterified to the glycerol (B35011) backbone.

Diacylglycerol lipases (DAGLs) are the key enzymes responsible for initiating the catabolism of DAGs like this compound. nih.gov In mammals, two main isoforms have been identified: DAGLα and DAGLβ. wikipedia.org These enzymes exhibit strict regioselectivity, functioning as sn-1 specific lipases. nih.govqmul.ac.uk This means they selectively catalyze the hydrolysis of the ester bond at the sn-1 position of the glycerol backbone. qmul.ac.uk

In the case of this compound, DAGLα acts on the sn-1 position, cleaving the palmitoyl (B13399708) group. This specific hydrolytic action results in the formation of the monoacylglycerol, 2-arachidonoyl-sn-glycerol (2-AG), which is the most abundant endocannabinoid ligand for cannabinoid receptors in the body. nih.govnih.gov The sn-1 specificity of DAGLs is crucial, as it ensures the preservation of the arachidonic acid moiety at the sn-2 position, leading directly to the synthesis of 2-AG. nih.govnih.gov Studies on similar substrates, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953), confirm that DAGLα activity produces 2-AG. nih.govnih.gov

The release of arachidonic acid from the sn-2 position is not a direct result of DAGL activity. Instead, it occurs in a sequential, two-step process. nih.gov

Step 1: DAGL Hydrolysis: As described, DAGLα first hydrolyzes the fatty acid (palmitic acid) from the sn-1 position of this compound, yielding 2-arachidonoyl-sn-glycerol (2-AG). nih.govnih.gov

This sequential action of DAGL and MGL ensures a regulated supply of arachidonic acid, which is a potent signaling molecule in its own right. nih.govnih.gov

Subsequent Metabolic Fates of Hydrolysis Products

The products generated from the complete hydrolysis of this compound—palmitic acid, arachidonic acid, and glycerol—are metabolically active molecules that enter various cellular pathways.

The enzymatic breakdown of this compound directly leads to the formation of specific monoacylglycerols and, ultimately, glycerol. The primary monoacylglycerol product from the action of DAGLα is 2-arachidonoyl-sn-glycerol (2-AG). qmul.ac.uk This molecule is not merely an intermediate; it is a powerful signaling lipid that acts as an endocannabinoid. nih.gov

The subsequent hydrolysis of 2-AG by MGL yields free glycerol. nih.gov Glycerol can be utilized by the liver for gluconeogenesis or can be phosphorylated by glycerol kinase in various tissues to form glycerol-3-phosphate, which can then be used for the synthesis of new glycerolipids or enter the glycolytic pathway for energy production.

Regulation of Catabolic Enzyme Activity and Expression

The catabolism of this compound is tightly controlled through the regulation of the key enzymes involved, particularly DAGLα. This regulation occurs at both the transcriptional and post-translational levels to ensure that the production of 2-AG and arachidonic acid is appropriately managed.

The expression of the gene for DAGLα is subject to transcriptional control. Studies have identified a core promoter region for the DAGLα gene that contains both enhancer and suppressor elements. nih.gov The transcription factor Specificity protein 1 (Sp1) has been shown to bind to a GC-box within this promoter region, playing a crucial role in driving DAGLα expression in neural stem cells. nih.gov The expression of DAGLα is dynamically regulated during cellular differentiation, with levels decreasing as neural stem cells differentiate into neurons. nih.gov

At the post-translational level, the activity of DAGLs can be modulated by phosphorylation. nih.gov DAGLα contains consensus motifs for several kinases, including protein kinase A (PKA), and studies have shown that direct phosphorylation by PKA can positively regulate DAGL activity. nih.gov Palmitoylation is another post-translational modification that is proposed to regulate DAGL function, potentially by influencing its localization within specific membrane microdomains. nih.gov

Table 1: Key Enzymes in the Catabolism of this compound

| Enzyme | Gene Name | Function | Substrate | Products |

|---|---|---|---|---|

| Diacylglycerol Lipase (B570770) α | DAGLA | sn-1 specific hydrolysis of diacylglycerols | This compound | 2-Arachidonoyl-sn-glycerol (2-AG), Palmitic Acid |

| Monoacylglycerol Lipase | MGLL | Hydrolysis of monoacylglycerols | 2-Arachidonoyl-sn-glycerol (2-AG) | Arachidonic Acid, Glycerol |

Table 2: Products of Enzymatic Hydrolysis of this compound

| Product | Formed by | Metabolic Significance |

|---|---|---|

| 2-Arachidonoyl-sn-glycerol (2-AG) | DAGLα | The most abundant endocannabinoid in the brain; acts as a signaling molecule and is a precursor to arachidonic acid. nih.govresearchgate.net |

| Palmitic Acid | DAGLα | A common saturated fatty acid, can be used for energy (beta-oxidation) or re-esterified into complex lipids. |

| Arachidonic Acid | MGL | A polyunsaturated fatty acid that is a key precursor for the synthesis of eicosanoids (e.g., prostaglandins (B1171923), leukotrienes). nih.govwikipedia.org |

| Glycerol | MGL | Can be used for hepatic gluconeogenesis or re-phosphorylated for lipid synthesis or glycolysis. |

Non-Enzymatic Oxidation and Formation of Oxidized Derivatives (ox-PAPC)

The non-enzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), a phospholipid abundant in mammalian cell membranes, results in a complex mixture of oxidized phospholipids (B1166683) collectively known as ox-PAPC. invivogen.commdpi.com This process is of significant biological interest as ox-PAPC has been shown to possess a range of pro- and anti-inflammatory properties distinct from its unoxidized precursor. hycultbiotech.com The polyunsaturated arachidonoyl chain at the sn-2 position of PAPC is particularly susceptible to oxidation by reactive oxygen species (ROS). mdpi.comnih.gov

The generation of ox-PAPC can be initiated by various stimuli, including exposure to air (autoxidation) or metal-catalyzed oxidation. nih.gov For instance, in laboratory settings, ox-PAPC can be prepared by exposing dry PAPC to air or by using oxidizing agents like iron(II)sulfate or copper(II)sulfate. nih.govnih.gov The resulting mixture contains a diverse array of molecular species, including both full-length oxygenated products and fragmented phospholipids. hycultbiotech.comnih.gov These oxidized derivatives have been detected in pathological contexts, such as on oxidized low-density lipoprotein (LDL) particles and within atherosclerotic lesions. mdpi.comresearchgate.net The biological activity of an ox-PAPC preparation is dependent on the relative concentrations of the individual oxidized species within the mixture. nih.gov

The exposure of biological membranes to ROS can lead to the formation of these bioactive lipid molecules. researchgate.net The oxidation of the polyunsaturated fatty acid chains in membrane phospholipids, such as PAPC, is a critical event that can modulate cellular signaling and contribute to the pathophysiology of inflammatory diseases. nih.govnih.gov

Mechanisms of Lipid Peroxidation of the Arachidonoyl Chain

The arachidonoyl chain of PAPC, being a polyunsaturated fatty acid (PUFA), is highly vulnerable to lipid peroxidation, a process that occurs via a free radical chain reaction. nih.govresearchgate.net This mechanism can be broadly divided into three main phases: initiation, propagation, and termination. researchgate.netyoutube.com

Initiation: The process begins when a reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a labile hydrogen atom from one of the methylene (B1212753) bridges (-CH2-) located between the double bonds of the arachidonic acid chain. youtube.comresearchgate.net This results in the formation of a carbon-centered lipid radical (L•). researchgate.net

Propagation: The lipid radical (L•) is unstable and reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). researchgate.netresearchgate.net This peroxyl radical can then abstract a hydrogen atom from an adjacent PUFA molecule to form a lipid hydroperoxide (LOOH) and a new lipid radical. researchgate.net This initiates a chain reaction, where a single initial radical can lead to the peroxidation of numerous fatty acid molecules. researchgate.net

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. researchgate.netyoutube.com This can occur through the combination of two lipid radicals (L• + L•), two lipid peroxyl radicals (LOO• + LOO•), or a lipid radical and a lipid peroxyl radical (L• + LOO•). Antioxidant molecules, such as vitamin E, can also terminate the chain reaction by donating a hydrogen atom to the peroxyl radical, thereby neutralizing it.

The lipid hydroperoxides (LOOH) formed during propagation are relatively unstable and can decompose to form a variety of secondary products, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). researchgate.netnih.gov These aldehydes are themselves highly reactive and are considered major bioactive markers of lipid peroxidation. youtube.com The entire process significantly alters the structure and function of the phospholipid, leading to the generation of the diverse molecular species found in ox-PAPC.

Identification and Characterization of Specific Oxidized Molecular Species

The complex mixture of ox-PAPC has been extensively analyzed to identify and characterize the specific molecular species responsible for its biological activities. A variety of truncated and full-length oxidized phospholipids have been identified. The identification of these species has been largely facilitated by the use of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Some of the major and well-characterized oxidized derivatives of PAPC include:

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC): A truncated species formed by the oxidative cleavage of the arachidonoyl chain. It was one of the first biologically active components of ox-PAPC to be identified. nih.gov

1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC): Another truncated product that can be formed from the further oxidation of POVPC. nih.govnih.gov

1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC): A full-length oxidized species containing an isoprostane-like structure. nih.govresearchgate.net

A multi-laboratory study utilizing LC-MS/MS successfully identified 55 different lipid peroxidation products in air-oxidized PAPC, highlighting the complexity of the mixture. researchgate.net The characterization of these molecules often involves comparing their mass spectra and chromatographic retention times with those of authentic synthetic standards. nih.gov

The table below summarizes some of the key oxidized molecular species identified in ox-PAPC.

| Abbreviation | Full Chemical Name | Molecular Weight ( g/mol ) | Type |

| POVPC | 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine | 593.7 | Truncated |

| PGPC | 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine | 609.7 | Truncated |

| PEIPC | 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine | 828.1 | Full-length |

| HOOA-PC | 1-palmitoyl-2-(9-hydroxy-10-oxo-12-octadecadienoyl)-sn-glycero-3-phosphocholine | 650.8 | Full-length |

Role of 1 Palmitoyl 2 Arachidonoyl Sn Glycerol As an Intermediate and Precursor for Bioactive Lipids

Precursor to Endocannabinoid Synthesis

The endocannabinoid system, a key modulator of synaptic signaling, relies on the on-demand synthesis of its primary lipid messengers. researchgate.net PAG is a direct and pivotal precursor in the generation of 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the central nervous system. nih.govwikipedia.org It is also metabolically linked to the synthesis of the other major endocannabinoid, anandamide (B1667382) (AEA).

2-Arachidonoylglycerol (2-AG) Biosynthesis Pathways

The synthesis of 2-AG is intricately controlled, with multiple pathways converging to produce this key signaling molecule. PAG is the immediate precursor in the most well-understood of these pathways.

Canonical Pathways involving DAGL

The primary and most studied route for 2-AG synthesis is a two-step enzymatic process that begins with membrane phospholipids (B1166683). nih.govnih.gov This canonical pathway is typically initiated by the activation of G-protein-coupled receptors, leading to the stimulation of a phospholipase C (PLC) enzyme, such as PLCβ1. nih.govwikipedia.org PLC cleaves precursor phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2), generating two second messengers: inositol (B14025) trisphosphate (IP3) and a diacylglycerol. nih.gov

In many tissues, particularly the brain, the diacylglycerol produced is predominantly an sn-2 arachidonoyl species, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) or 1-palmitoyl-2-arachidonoyl-sn-glycerol (PAG). nih.gov In the second and final step, a stereoselective enzyme, diacylglycerol lipase (B570770) (DAGL), specifically DAGLα in the central nervous system, hydrolyzes the ester bond at the sn-1 position of PAG. nih.govnih.gov This reaction releases palmitic acid and yields the bioactive endocannabinoid 2-AG. youtube.com The abundance of arachidonic acid in the sn-2 position of key membrane phospholipids makes this a highly efficient pathway for generating 2-AG. nih.gov

Alternative and Non-Canonical Pathways for 2-AG Production

While the PLC/DAGL pathway is dominant, cells can produce 2-AG through several alternative routes, ensuring its availability under various conditions. nih.govnih.gov These non-canonical pathways can generate 2-AG from different precursors and may be prominent in specific cellular contexts or when the primary pathway is inhibited. nih.gov

One alternative pathway begins with phosphatidic acid (PA), which can be dephosphorylated by PA phosphohydrolases (also known as lipins) to yield DAG, including PAG, which can then be converted to 2-AG by DAGL. nih.govwikipedia.org Another route involves the action of phospholipase A1 (PLA1) on a phospholipid like phosphatidylinositol (PI), which removes the fatty acid at the sn-1 position to produce 2-arachidonoyl-lysophosphatidylinositol (Lyso-PI). This intermediate can then be acted upon by a lyso-PLC to generate 2-AG. nih.gov A third pathway involves the dephosphorylation of 2-arachidonoyl-lysophosphatidic acid (LPA) by an LPA phosphatase. nih.gov More recently, extracellular pathways have been described where 2-arachidonoyl-lysophospholipids are cleaved by various hydrolases to produce 2-AG. nih.gov

| Pathway Name | Key Precursor(s) | Key Enzyme(s) | Final Product |

|---|---|---|---|

| Canonical Pathway | Phosphatidylinositol 4,5-bisphosphate (PIP2), this compound (PAG) | Phospholipase C (PLC), Diacylglycerol Lipase (DAGL) | 2-AG |

| Alternative Pathway (via PA) | Phosphatidic Acid (PA) | PA Phosphohydrolase (Lipin), DAGL | 2-AG |

| Alternative Pathway (via Lyso-PI) | Phosphatidylinositol (PI) | Phospholipase A1 (PLA1), Lyso-PLC | 2-AG |

| Alternative Pathway (via LPA) | 2-Arachidonoyl-lysophosphatidic acid (LPA) | LPA Phosphatase | 2-AG |

N-Acylethanolamine (NAE) Precursor in Anandamide (AEA) Biosynthesis (via NAPE-PLD)

The synthesis of anandamide (N-arachidonoylethanolamine or AEA) follows a distinct set of pathways from 2-AG, yet it is metabolically connected to the same pool of arachidonic acid-containing lipids where PAG resides. The most direct pathway to AEA involves the precursor N-arachidonoyl-phosphatidylethanolamine (NAPE). nih.govresearchgate.net

NAPE is primarily formed by the transfer of an arachidonic acid molecule from the sn-1 position of a donor phospholipid, like phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE). researchgate.net This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT). nih.govresearchgate.net While PAG is not the direct acyl donor in this specific reaction, its metabolism is intrinsically linked to maintaining the cellular pool of arachidonic acid-containing phospholipids that serve as substrates for NAT.

Once NAPE is formed, the canonical pathway for AEA production involves its hydrolysis by a specific enzyme called NAPE-specific phospholipase D (NAPE-PLD). nih.govnih.gov This enzyme cleaves the glycerophosphate bond of NAPE to release AEA and phosphatidic acid. researchgate.net However, research has shown that AEA synthesis can still occur in the absence of NAPE-PLD, indicating the existence of alternative routes. nih.gov These include multi-step pathways involving enzymes like α,β-hydrolase 4 (Abhd4), glycerophosphodiesterase 1 (GDE1), and phospholipase C, which act on NAPE or its metabolites to ultimately generate AEA. researchgate.netnih.gov

Contribution to Eicosanoid Precursor Pools

PAG is a significant source of arachidonic acid, the obligate precursor for the synthesis of eicosanoids—a large family of potent signaling molecules including prostaglandins (B1171923), thromboxanes, and leukotrienes that regulate inflammation, immunity, and hemostasis. wikipedia.orgnih.gov

The metabolic cascade initiated by PAG provides two primary routes to fuel eicosanoid production. The first and most significant is through the degradation of 2-AG. After 2-AG is synthesized from PAG, it is primarily hydrolyzed by the enzyme monoacylglycerol lipase (MAGL), and to a lesser extent by other hydrolases, to yield free arachidonic acid and glycerol (B35011). researchgate.netresearchgate.net This liberated arachidonic acid enters the cellular pool where it becomes available as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the key entry points into the prostaglandin (B15479496) and leukotriene synthesis pathways, respectively. wikipedia.orgresearchgate.net For instance, COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various prostaglandins like PGE2. nih.govmdpi.com

Other Downstream Bioactive Metabolites and their Significance

Beyond its role as a precursor to 2-AG and a source of arachidonic acid, the metabolic flux from PAG gives rise to other bioactive molecules. These downstream metabolites possess their own distinct biological activities, further extending the signaling influence of PAG.

A notable pathway involves the direct enzymatic oxidation of 2-AG itself, bypassing the need for prior hydrolysis to free arachidonic acid. The enzyme cyclooxygenase-2 (COX-2) can use 2-AG as a substrate to produce prostaglandin glycerol esters (PG-Gs), such as prostaglandin E2 glycerol ester (PGE2-G). researchgate.netresearchgate.net Similarly, lipoxygenase enzymes can oxygenate 2-AG to form hydroperoxyeicosatetraenoic acid glycerol esters (HETE-Gs). researchgate.net These esterified eicosanoids are bioactive in their own right, exhibiting a range of pro-inflammatory and hyperalgesic (pain-sensitizing) effects, and their formation represents a significant branch of the 2-AG metabolic pathway. researchgate.net

Additionally, the phosphorylation of 2-AG by acylglycerol kinases produces 2-arachidonoyl-lysophosphatidic acid (LPA), another potent lipid mediator that activates its own distinct family of G-protein-coupled receptors to influence processes like cell growth and motility. nih.govresearchgate.net

| Metabolite | Precursor | Key Synthesizing Enzyme(s) | Known Significance/Function |

|---|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | This compound (PAG) | Diacylglycerol Lipase (DAGL) | Major endocannabinoid; activates CB1 and CB2 receptors, retrograde signaling. wikipedia.orgnih.gov |

| Arachidonic Acid (AA) | 2-AG | Monoacylglycerol Lipase (MAGL) | Precursor to all eicosanoids (prostaglandins, leukotrienes, etc.). researchgate.netresearchgate.net |

| Prostaglandin Glycerol Esters (e.g., PGE2-G) | 2-AG | Cyclooxygenase-2 (COX-2) | Pro-inflammatory and hyperalgesic signaling. researchgate.net |

| 2-Arachidonoyl-lysophosphatidic acid (LPA) | 2-AG | Acylglycerol Kinase (AGK) | Activates LPA receptors, involved in cell proliferation and motility. nih.gov |

Molecular and Cellular Mechanisms of Action

Involvement in Signal Transduction Pathways

The primary route for PAG generation in many signaling pathways is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a process often triggered by the activation of G-protein coupled receptors or receptor tyrosine kinases. mdpi.comnih.gov The resulting PAG remains within the plasma membrane, where it can recruit and activate a variety of signaling proteins. mdpi.com Furthermore, PAG is a precursor for the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid, which is formed through the action of diacylglycerol lipase (B570770) (DAGL). wikipedia.orgnih.gov This positions PAG at a critical juncture, influencing both PKC-mediated signaling and endocannabinoid signaling pathways. nih.govnih.gov

Direct and Indirect Modulation of Receptor Systems

PAG and its metabolites can directly and indirectly influence a variety of receptor systems, thereby modulating cellular responses to external stimuli.

While PAG itself is primarily known as a downstream effector of GPCR signaling (via PLC activation), its metabolite, 2-arachidonoylglycerol (2-AG), is a well-established agonist for cannabinoid receptors CB1 and CB2, which are themselves GPCRs. wikipedia.orgnih.gov More recent research has focused on GPR55, an orphan GPCR that has been proposed as a third cannabinoid receptor. wikipedia.orgnih.gov

Studies have shown that various cannabinoid ligands can activate GPR55. nih.govcannakeys.com While lysophosphatidylinositol (LPI) is considered a primary endogenous ligand for GPR55, some research suggests that endocannabinoids like 2-AG can also interact with this receptor, although the data can be conflicting and may depend on the cell type and experimental conditions. nih.govguidetopharmacology.org The activation of GPR55 often leads to an increase in intracellular calcium via Gq and G12/13 G-proteins and the subsequent activation of RhoA and phospholipase C. nih.govnih.gov Therefore, the generation of PAG, leading to the synthesis of 2-AG, can indirectly modulate GPR55 signaling, creating a complex interplay between these signaling molecules and receptors. nih.govguidetopharmacology.org

| Receptor | Interaction Type | Key Findings | Citations |

|---|---|---|---|

| CB1 and CB2 Receptors | Indirect (via 2-AG metabolite) | PAG is a precursor to 2-AG, a primary endogenous agonist for CB1 and CB2 receptors, initiating endocannabinoid signaling. | wikipedia.orgnih.gov |

| GPR55 | Indirect (via 2-AG metabolite) / Complex | Considered a putative cannabinoid receptor. It is activated by various cannabinoids and its signaling can be influenced by 2-AG, though LPI is a more established ligand. Activation typically involves Gq and G12/13 pathways, leading to increased intracellular calcium. | nih.govnih.govcannakeys.comguidetopharmacology.org |

It is critical to distinguish between 1-palmitoyl-2-arachidonoyl-sn-glycerol (PAG) and the similarly named phospholipid, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). The oxidized derivatives commonly implicated in receptor activation, such as TLR4, are typically derived from PAPC (forming ox-PAPC), not PAG. nih.govhycultbiotech.commdpi.comavantiresearch.com

Ox-PAPC is a complex mixture of oxidized phospholipids (B1166683) that can activate endothelial cells and regulate immune responses. hycultbiotech.comavantiresearch.com For instance, ox-PAPC has been shown to induce interleukin-8 transcription through a mechanism involving Toll-like receptor 4 (TLR4). nih.gov This signaling does not appear to directly involve PAG or its oxidized forms. Similarly, the activation of pathways involving NADPH oxidase (Nox) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by oxidized lipids is more robustly documented for oxidized phospholipids like ox-PAPC rather than oxidized diacylglycerols. mdpi.comnih.gov While DAGs can be oxidized, their specific roles in directly activating these particular receptors are not as well-defined as those of ox-PAPC.

Modulation of Enzyme Activities (e.g., Protein Kinase C (PKC) activation)

A primary and well-established function of this compound is the activation of Protein Kinase C (PKC) isozymes. medchemexpress.commedchemexpress.com Following its generation in the plasma membrane, PAG serves as a crucial binding site for the C1 domain of conventional and novel PKC isoforms. mdpi.com This binding event, along with an increase in intracellular calcium for conventional PKCs, recruits the enzyme from the cytosol to the membrane, relieving autoinhibition and leading to its activation. mdpi.com

The specific acyl chain composition of the DAG molecule can influence which PKC isoform is activated. medchemexpress.com Studies using the related compound 1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which differs only by two carbons in the sn-1 chain, have shown significant stimulatory effects on several PKC isoforms, including PKCα, PKCβI, PKCγ, PKCδ, and PKCε. medchemexpress.com This highlights the importance of the arachidonoyl group at the sn-2 position for potent PKC activation. Once activated, PKC phosphorylates a wide array of substrate proteins, thereby regulating numerous cellular processes such as cell growth, differentiation, apoptosis, and gene expression. mdpi.comsigmaaldrich.com

Influence on Gene Expression and Transcriptional Regulation (via oxidized forms)

The oxidation of lipids can generate molecules that act as signals to regulate gene expression. frontiersin.orgcore.ac.uk While much of the research in this area has focused on oxidized phospholipids (like ox-PAPC) or free fatty acid derivatives, oxidized diacylglycerols can also play a role. mdpi.comnih.gov

Oxidation of the polyunsaturated arachidonic acid chain in PAG can produce a variety of reactive lipid species. These molecules can modulate the expression of genes associated with signaling, including those encoding kinases, phosphatases, and transcription factors. frontiersin.org For example, hyperglycemia can lead to oxidative stress and the de novo synthesis of DAG, which contributes to the activation of PKC. mdpi.com Activated PKC can, in turn, trigger signaling cascades involving transcription factors like NF-κB, which regulate the expression of genes involved in inflammatory responses. mdpi.comjst.go.jp Furthermore, products of lipid peroxidation can influence gene expression post-transcriptionally by targeting specific mRNAs for oxidation, which can lead to reduced protein translation. frontiersin.orgcore.ac.uk The precise mechanisms and specific gene targets regulated by oxidized forms of PAG are an area of ongoing investigation.

Role in Membrane Dynamics and Organization

Beyond its role as a signaling molecule, this compound contributes to the physical properties of cellular membranes. The presence of DAG in a lipid bilayer can alter membrane curvature, fluidity, and the formation of distinct lipid domains. The "cone-like" shape of DAG, with its small glycerol (B35011) headgroup and bulkier acyl chains, can induce negative membrane curvature, which is important for processes like membrane fusion and fission.

Integration into Cellular Membranes and Lipid Bilayers

As a diacylglycerol, this compound is a natural constituent of cellular membranes. nih.gov Its amphipathic nature, with a polar glycerol headgroup and two nonpolar fatty acid tails, dictates its orientation and integration within the lipid bilayer. The molecule embeds itself alongside phospholipids, with its hydrophobic acyl chains situated in the core of the membrane and the more polar glycerol backbone near the aqueous interface. This integration is not merely passive; the unique combination of a saturated and a polyunsaturated fatty acid chain allows it to modulate the local environment of the membrane. nih.gov Data from the Human Metabolome Database confirm its presence within the membrane and in extracellular spaces. nih.gov

Its role as a key intermediate in lipid metabolism ensures its continuous synthesis and presence within the membrane. It is formed from the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) or from phosphatidic acid via the action of phosphatidic acid phosphatase. This places its generation and location directly within the cellular membranes where it executes its functions.

Influence on Membrane Fluidity and Curvature

The physical properties of this compound significantly influence the biophysical characteristics of the cell membrane. The presence of two dissimilar acyl chains—one saturated and one highly unsaturated—creates local heterogeneity in membrane packing and dynamics.

Palmitoyl (B13399708) Chain (16:0): As a saturated fatty acid, palmitic acid forms a straight, flexible chain that can pack tightly with other saturated chains, promoting a more ordered, gel-like state.

Arachidonoyl Chain (20:4): Arachidonic acid contains four cis double bonds, which introduce significant kinks into the acyl chain. These bends disrupt the orderly packing of neighboring lipid tails, thereby increasing the free volume and enhancing the fluidity of the membrane. nih.gov

The combination of these two chains in a single molecule means that this compound can increase membrane disorder and fluidity compared to disaturated lipids. nih.gov Furthermore, the small, uncharged glycerol headgroup combined with the bulky, kinked arachidonoyl chain creates a conical shape. Molecules with this geometry are known as "non-bilayer" lipids and can induce negative curvature strain on the membrane. This property is critical for processes involving membrane bending and fusion, such as vesicle trafficking, endocytosis, and exocytosis.

| Feature | Influence on Membrane Properties |

| Palmitoyl (16:0) Chain | Promotes lipid packing and order. |

| Arachidonoyl (20:4) Chain | Disrupts packing, increases fluidity due to kinks. |

| Molecular Shape | Conical shape induces negative membrane curvature. |

| Overall Effect | Creates localized domains of high fluidity and curvature stress. |

Partitioning into Lipid Rafts and Other Membrane Microdomains

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction. While these domains are often characterized by more ordered, saturated lipids, the partitioning of signaling molecules into or out of these rafts is a key regulatory mechanism.

The endocannabinoid 2-arachidonoylglycerol (2-AG), which is produced from arachidonate-containing DAGs like this compound, has its metabolism and signaling machinery associated with lipid rafts. nih.gov Studies on the related endocannabinoid system show that disruption of lipid raft integrity can significantly increase the synthesis and concentration of 2-AG. nih.gov This suggests that the precursor DAG and the enzymes responsible for its conversion, such as diacylglycerol lipase (DGL), are likely localized in or near the boundaries of these microdomains. The partitioning of this compound into more fluid, disordered regions adjacent to or within lipid rafts would position it optimally for enzymatic conversion into signaling molecules that act upon receptors concentrated in these domains.

Intracellular Localization and Trafficking Mechanisms

The intracellular localization of this compound is tightly linked to its role as a precursor to the endocannabinoid 2-AG. The signaling components for 2-AG are not uniformly distributed but are concentrated in specific subcellular locations, forming signaling "hotspots." nih.gov Research on retinal ganglion cell axons has shown a distinct spatial arrangement of the 2-AG metabolic machinery. nih.gov

Specifically, the enzyme that synthesizes 2-AG from DAG, diacylglycerol lipase alpha (DGLα), is highly expressed in the distal axon, while the primary receptor, cannabinoid receptor type 1 (CB1R), is concentrated more proximally. nih.gov This differential localization implies that this compound must be present or trafficked to these specific axonal domains to serve as a substrate for DGLα. Its generation from membrane phospholipids ensures it is available at the plasma membrane, where this localized synthesis of 2-AG can occur for paracrine or autocrine signaling. This targeted localization allows for precise spatial and temporal control over cellular signaling pathways. nih.govnih.gov

Protein-Lipid Interactions and Adduct Formation (especially with oxidized species)

This compound interacts with proteins in two primary ways: allosteric activation of signaling proteins and covalent modification through its oxidized derivatives.

As a canonical diacylglycerol, it can allosterically activate members of the protein kinase C (PKC) family and other proteins containing C1 domains. This binding event recruits these proteins to the membrane and induces a conformational change that initiates their kinase activity, leading to the phosphorylation of downstream targets.

More uniquely, the arachidonoyl chain at the sn-2 position is highly susceptible to oxidation by reactive oxygen species (ROS). mdpi.com This non-enzymatic oxidation generates a variety of reactive lipid species. The oxidation of the arachidonic acid moiety can lead to the formation of electrophilic α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE). researchgate.net

These reactive aldehydes can then diffuse and form covalent adducts with cellular proteins, a process known as lipoxidation. researchgate.net They typically react with the nucleophilic side chains of lysine, histidine, and cysteine residues. researchgate.net This covalent modification can alter protein structure and function, contributing to cellular stress and the pathology of various diseases. The formation of these adducts is a key mechanism by which oxidative stress is translated into protein dysfunction. Studies on the related oxidized phospholipid, ox-PAPC, show that these oxidized lipids can bind to specific receptors and proteins, such as TLR4, to initiate inflammatory signaling pathways. researchgate.netnih.gov

Table of Reactive Aldehydes and Protein Adducts

| Oxidized Product | Originating Fatty Acid | Type of Adduct | Target Amino Acids |

|---|---|---|---|

| 4-hydroxy-2-nonenal (HNE) | ω-6 PUFAs (e.g., Arachidonic Acid) | Michael Adducts, Schiff bases | Cysteine, Histidine, Lysine |

| 4-oxo-2-nonenal (ONE) | ω-6 PUFAs (e.g., Arachidonic Acid) | Michael Adducts, Pyrrole derivatives | Lysine, Histidine |

| Acrolein | General Lipid Peroxidation | Michael Adducts | Cysteine |

Physiological and Pathophysiological Implications Mechanistic Research Focus

Role in Neural Circuitry and Synaptic Plasticity

The conversion of 1-Palmitoyl-2-arachidonoyl-sn-glycerol into 2-AG is fundamental to the regulation of synaptic communication and plasticity in the central nervous system. 2-AG acts as a retrograde messenger, a signal that travels backward across the synapse to modulate the activity of presynaptic neurons. nih.govnih.gov

Mechanisms in Neurotransmission Modulation

Once synthesized from DAG precursors like this compound in the postsynaptic neuron, 2-AG is released into the synaptic cleft. escholarship.org It then travels to the presynaptic terminal and binds to cannabinoid type 1 (CB1) receptors. nih.govnih.gov This activation of presynaptic CB1 receptors typically leads to the suppression of neurotransmitter release. escholarship.org This process, known as retrograde signaling, allows the postsynaptic neuron to transiently reduce its incoming synaptic inputs.

This form of synaptic modulation is observed in various forms of short- and long-term plasticity, including:

Depolarization-induced Suppression of Inhibition (DSI): A transient reduction in the release of the inhibitory neurotransmitter GABA.

Depolarization-induced Suppression of Excitation (DSE): A temporary decrease in the release of the excitatory neurotransmitter glutamate (B1630785).

Research in the striatum has shown that both DSI and DSE are dependent on 2-AG, as they are eliminated by inhibitors of DAG lipase (B570770). nih.govnih.gov The activation of different upstream receptors, such as metabotropic glutamate receptor 5 (mGluR5) or muscarinic acetylcholine (B1216132) receptor 1 (M1), can differentially trigger the synthesis of 2-AG and thereby enhance DSI or both DSI and DSE, demonstrating a sophisticated mechanism for fine-tuning neural circuit activity. nih.govnih.gov

Influence on Neuronal Development and Function (cellular/molecular)

The signaling pathway initiated by 2-AG is critical during the development of the nervous system, particularly in processes like neurite outgrowth and axon guidance. escholarship.orgcore.ac.uk The enzymes responsible for the synthesis of 2-AG (diacylglycerol lipases, DGLs) and its degradation (monoacylglycerol lipase, MGL) are strategically located within developing neurons to control 2-AG levels with high spatial and temporal precision. escholarship.orgcore.ac.uk

Studies have demonstrated that DGLs are present in the developing axonal tracts. escholarship.org Furthermore, research on corticofugal axons of pyramidal cells shows a differential targeting of these enzymes, where MGL is excluded from the motile tip of the growing axon. core.ac.uk This spatial separation creates a microdomain of high 2-AG concentration at the growth cone, which is believed to promote axonal growth and guide its pathfinding by activating local CB1 receptors. core.ac.uk Inhibition of 2-AG synthesis has been shown to impair neurite outgrowth, underscoring the importance of this lipid signaling pathway in the proper wiring of the brain. escholarship.org

Involvement in Immune Cell Function and Regulation

Through its conversion to 2-AG, this compound is implicated in the modulation of the immune system. 2-AG interacts with cannabinoid receptors on immune cells, influencing inflammatory responses, cell activation, and trafficking. nih.govnih.gov

Modulation of Inflammatory Responses at a Cellular Level

2-AG demonstrates significant anti-inflammatory properties at the cellular level. In cardiomyocytes subjected to inflammatory stress by tumor necrosis factor-alpha (TNFα), 2-AG treatment suppresses the expression of proinflammatory markers. nih.gov This anti-inflammatory effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov

Additionally, 2-AG has been shown to stimulate the release of nitric oxide (NO) from human monocytes via a CB1 receptor-dependent mechanism. nih.gov NO is a pleiotropic signaling molecule with complex roles in inflammation. In some contexts, its release can contribute to immunosuppressive responses. The ability of 2-AG to induce NO suggests a mechanism by which it can regulate vascular tone and immune cell function. nih.gov

| Cell Type | Stimulus/Condition | Effect of 2-AG | Mediating Receptor/Pathway | Research Finding |

|---|---|---|---|---|

| Cardiomyocytes | TNFα-induced Inflammation | Suppression of proinflammatory markers | AMPK Signaling Pathway | nih.gov |

| Human Monocytes | Basal | Stimulation of Nitric Oxide (NO) release | CB1 Receptor | nih.gov |

| Human Saphenous Veins | Basal | Stimulation of Nitric Oxide (NO) release | CB1 Receptor | nih.gov |

Impact on Immune Cell Trafficking and Activation Mechanisms

2-AG can directly influence the behavior and movement of immune cells. Studies have found that treating human monocytes with 2-AG causes them to become round and immobile. nih.gov This morphological change is indicative of an immunosuppressive response, as it may correlate with a decreased capacity for migration and a reduced production of cytokines and adhesion molecules. nih.gov This effect on cell motility highlights a potential role for 2-AG in controlling immune cell trafficking to sites of inflammation. Further evidence for its role in cell movement comes from cancer research, where 2-AG was found to inhibit the migration of certain breast cancer cells through the CB1 receptor. nih.gov

Contributions to Metabolic Homeostasis at the Cellular and Molecular Level

The signaling functions of 2-AG, derived from precursors like this compound, extend to the regulation of cellular metabolism, particularly in the context of energy balance and insulin (B600854) sensitivity. nih.gov

Research on cardiomyocytes has revealed a crucial role for 2-AG in counteracting metabolic dysfunction caused by inflammatory stress. nih.gov In these cells, inflammation induced by TNFα leads to insulin resistance, a condition where cells fail to take up glucose in response to insulin. nih.gov Treatment with 2-AG was shown to ameliorate this insulin resistance and restore glucose uptake. nih.gov

The underlying molecular mechanism involves a specific signaling cascade. 2-AG activates the AMPK pathway via the CB1 receptor and Ca2+/calmodulin-dependent protein kinase β (CaMKKβ). nih.gov The activation of AMPK, a central regulator of cellular energy homeostasis, restores insulin sensitivity and facilitates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake. nih.gov This demonstrates a direct link between the 2-AG signaling pathway and the maintenance of metabolic homeostasis in cardiac cells under stress. nih.gov

| Step | Event | Description | Reference |

|---|---|---|---|

| 1 | Inflammatory Stress | TNFα or free fatty acids induce insulin resistance (IR) in cardiomyocytes. | nih.gov |

| 2 | 2-AG Action | 2-AG binds to and activates CB1 receptors on the cardiomyocyte. | nih.gov |

| 3 | Signal Transduction | Activation of CB1R leads to the activation of CaMKKβ. | nih.gov |

| 4 | Key Regulator Activation | CaMKKβ phosphorylates and activates AMP-activated protein kinase (AMPK). | nih.gov |

| 5 | Metabolic Restoration | Activated AMPK inhibits inflammation, restores insulin sensitivity, and promotes glucose uptake. | nih.gov |

Lipid Droplet Metabolism Interactions

This compound (PAG), as a diacylglycerol (DAG), is a critical intermediate in lipid metabolism, particularly in the formation of lipid droplets (LDs). LDs are cellular organelles responsible for storing neutral lipids, primarily triacylglycerols (TAGs), to prevent the lipotoxic effects of free fatty acids and to serve as an energy reserve. nih.gov The synthesis of TAG occurs in the endoplasmic reticulum (ER), where fatty acids are esterified to a glycerol-3-phosphate backbone. nih.gov This process leads to the formation of DAG, which is then acylated by diacylglycerol acyltransferases (DGATs) to form TAG. hmdb.ca

The continuous production of TAG within the ER membrane leads to the accumulation of these neutral lipids, which coalesce and bud off to form nascent LDs. nih.govfrontiersin.org Research indicates that DAG can be specifically channeled into these newly forming LDs, facilitating localized TAG synthesis directly on the LD surface. nih.gov Furthermore, the formation of LDs is not a random process but occurs at discrete, protein-rich subdomains within the ER. The protein perilipin 3 (PLIN3) has been shown to bind to ER membrane domains that are enriched in DAG. frontiersin.org This interaction is crucial as it helps establish sites for LD biogenesis, recruiting other necessary proteins for the formation and growth of the lipid droplet. frontiersin.org The fate of DAG—whether it is used for TAG synthesis and storage in LDs or channeled into phospholipid synthesis for membrane formation—is a key determinant of cellular metabolic outcomes. mdpi.com

Energy Balance Regulation in Cellular Models

As a central molecule in lipid synthesis, this compound plays a pivotal role in cellular energy balance. The synthesis of diacylglycerols begins with glycerol-3-phosphate, a derivative of dihydroxyacetone phosphate, which is a product of glycolysis. This places DAG at the crossroads of carbohydrate and lipid metabolism. It serves as the immediate precursor to triacylglycerols (TAGs), the primary form of stored energy in cells. hmdb.ca The enzyme diacylglycerol acyltransferase catalyzes the final step in TAG synthesis by adding a third fatty acid to the DAG molecule.

The regulation of DAG levels is crucial for maintaining energy homeostasis. The enzyme CDP-diacylglycerol synthetase (CdsA) directs phosphatidic acid, the precursor to DAG, towards the synthesis of phosphatidylinositol (PI), thereby diverting it from TAG production. plos.org This action coordinates cell growth with fat storage, highlighting a critical regulatory node. Loss of CdsA function leads to an accumulation of neutral lipids, demonstrating the importance of this pathway in controlling energy storage. plos.org Furthermore, specific DAG species, including DG(16:0/20:4), have been identified as potential biomarkers in metabolic disturbances, such as those seen in chronic obstructive pulmonary disease (COPD), where disruptions in lipid and energy metabolism are defining features. spandidos-publications.com

Role in Cardiovascular Cellular Physiology

Endothelial Cell Function Modulation

Diacylglycerols, including PAG, are important signaling molecules in the vascular endothelium. A key pathway involves the enzyme diacylglycerol kinase ε (DGKε), which phosphorylates DAG to generate phosphatidic acid (PA). nih.gov The loss of DGKε function in endothelial cells has been shown to impair the signaling cascade downstream of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Specifically, in the absence of DGKε activity, the activation of the protein kinase Akt upon VEGFR2 stimulation is defective. nih.gov This disruption points to the critical role of DAG in mediating VEGFR2 signaling, which is essential for endothelial cell proliferation, survival, and migration. nih.gov The proper balance of DAG and PA, controlled by enzymes like DGKε, is therefore vital for maintaining endothelial homeostasis and function. nih.gov

Cardiomyocyte Signaling Pathways

In cardiomyocytes, diacylglycerols are key second messengers that modulate cardiac function. Studies have shown that treatment of cardiomyocytes with diacylglycerol leads to the activation of Protein Kinase C (PKC) and a subsequent reduction in the cellular cyclic AMP (cAMP) response to adrenergic stimulation. nih.gov This demonstrates a direct role for DAG in dampening the β-adrenergic signaling pathway, which is a primary regulator of heart rate and contractility. The major molecular species of DAG found in unstimulated neonatal rat cardiomyocytes is 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (18:0/20:4), a molecule structurally similar to PAG, which is predominantly derived from the hydrolysis of phosphatidylinositol. oup.com This suggests that specific pools of DAG, rich in arachidonic acid, are maintained for signaling purposes within heart muscle cells.

Influence on Reproductive System Physiology (cellular/molecular level)

Diacylglycerols are highly abundant in mammalian spermatozoa and play an indispensable role in fertilization. nih.govresearchgate.net One of the most critical functions of DAG in sperm is its participation in the acrosome reaction. nih.gov This process involves the fusion of the sperm's plasma membrane with the outer acrosomal membrane, releasing enzymes necessary for the sperm to penetrate the oocyte's outer layer. DAGs are known to promote membrane fusion, a biophysical process essential for this exocytotic event. nih.gov The presence of specific DAG species is therefore crucial for sperm function and male fertility. nih.govresearchgate.net In the context of female reproductive cells, a related species, linoleoyl-arachidonoyl-glycerol (18:2/20:4), was identified during the in vitro maturation of bovine cumulus-oocyte-complexes, indicating a potential role for arachidonic acid-containing DAGs in oocyte development. nih.gov

Role in Bone Metabolism (cellular/molecular level)

Emerging research highlights the significant role of diacylglycerols in bone metabolism, influencing the balance between bone formation and resorption. Studies in mice have shown that a diet enriched with DAG, compared to a TAG-rich diet, results in greater bone mineral density and improved bone microstructure. The mechanism appears to involve the promotion of osteogenic (bone-forming) differentiation of bone marrow cells over adipogenic (fat-forming) differentiation. This suggests that DAGs can directly influence the lineage commitment of mesenchymal stem cells within the bone marrow.

Furthermore, lipids containing the same fatty acid constituents as PAG are implicated in bone health. For instance, levels of phosphatidylethanolamine (B1630911) plasmalogens containing palmitic (16:0) and arachidonic (20:4) acid chains are significantly altered in the lipoproteins of patients with postmenopausal osteoporosis. nih.gov Additionally, 2-arachidonoylglycerol (2-AG), an endocannabinoid that can be synthesized from PAG-containing phospholipids (B1166683), has been shown to modulate the proliferation and differentiation of human osteoblasts, the cells responsible for synthesizing new bone. frontiersin.org Specifically, 2-AG was found to increase early markers of osteoblast differentiation but decrease later markers, indicating a complex regulatory role. frontiersin.org

Advanced Research Methodologies and Approaches for Studying 1 Palmitoyl 2 Arachidonoyl Sn Glycerol

Lipidomic Profiling Techniques

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for understanding the functions of individual lipid species like PAG. uni.lu This approach encompasses the identification and quantification of the entire lipid complement (the lipidome) of a cell, tissue, or organism.

Mass Spectrometry-Based Quantitation and Identification

Mass spectrometry (MS) stands as the cornerstone of lipidomic analysis, offering unparalleled sensitivity and specificity for the detection and characterization of lipids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and powerful technique for the unequivocal identification and reliable quantification of diacylglycerols (DAGs) like PAG. nih.govplos.org In a typical workflow, lipids are first extracted from a biological sample. The extract is then subjected to liquid chromatography, which separates the complex mixture of lipids. The separated lipids are then introduced into a mass spectrometer for detection. Tandem mass spectrometry (MS/MS) further fragments the lipid ions, generating a characteristic pattern that allows for precise identification of the fatty acid chains and their positions on the glycerol (B35011) backbone. For instance, a simple liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) method has been developed to analyze oxidized forms of a related compound, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), demonstrating the utility of this approach for complex lipid analysis. nih.gov The use of non-aqueous reversed-phase chromatography coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) allows for the detailed characterization of DAGs, including the location of double bonds in the fatty acid chains. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing delicate molecules like lipids without causing significant fragmentation. It is often coupled with liquid chromatography for comprehensive lipid profiling. Optimized ESI-MS conditions, including parameters like sheath gas pressure and capillary temperature, are crucial for achieving good repeatability and sensitivity in the analysis of lipid species. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS): This technique allows for the visualization of the spatial distribution of lipids directly in tissue sections. nih.govnih.govresearchgate.net While not providing the same quantitative accuracy as LC-MS/MS, MALDI-IMS offers invaluable information on the localization of specific lipids, including PAG, within different regions of a tissue, which can be correlated with histological features. nih.gov This method can reveal the heterogeneous distribution of various lipid molecules, providing insights into their localized functions. nih.gov

| Analytical Technique | Strengths | Limitations | Application to PAG |

| LC-MS/MS | High sensitivity and specificity, quantitative, separates isomers | Requires sample homogenization, loss of spatial information | Gold standard for accurate quantification and identification in biological extracts. nih.govplos.org |

| ESI-MS | Soft ionization, suitable for fragile lipids | Often requires coupling with separation techniques for complex mixtures | A key ionization method used in conjunction with LC for PAG analysis. nih.gov |

| MALDI-IMS | Provides spatial distribution of lipids in tissues | Semi-quantitative, lower resolution than microscopy | Visualizing the localization of PAG within tissue structures. nih.govnih.govresearchgate.net |

Chromatographic Separation Methods

Prior to mass spectrometric analysis, chromatographic separation is essential for reducing the complexity of the lipid extract and for separating isomeric species.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool in lipidomics for separating different lipid classes and individual molecular species. nih.gov For diacylglycerols, normal-phase HPLC can be used to separate different neutral lipid classes. nih.gov Reversed-phase HPLC is also commonly employed to separate DAGs based on their fatty acid composition. nih.gov A novel HPLC-based method using a tandem column system, combining a silica (B1680970) gel column and a chiral stationary phase column, has been developed for the direct separation of DAG isomers without derivatization. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that can be applied to lipid analysis. A low-flow capillary electrophoresis-mass spectrometry (low-flow CE-MS) method has been developed for the analysis of oxidized PAPC products, suggesting its potential as an alternative to LC-MS for certain lipid analyses. medchemexpress.com

Isotopic Tracing and Metabolic Flux Analysis

To understand the dynamics of PAG metabolism, researchers utilize stable isotope labeling in combination with mass spectrometry.

Isotopic Tracing: This powerful technique involves introducing a labeled precursor, such as a stable isotope-labeled fatty acid (e.g., deuterium-labeled arachidonic acid), into a biological system. nih.govnih.govresearchgate.net By tracking the incorporation of the isotope into downstream metabolites like PAG, researchers can elucidate the metabolic pathways and rates of synthesis and turnover. A dual-isotope labeling method has been developed to confidently track the metabolic fate of exogenous polyunsaturated fatty acids. nih.govnih.govresearchgate.net

Metabolic Flux Analysis (MFA): MFA is a computational approach used to quantify the rates (fluxes) of metabolic reactions within a network. nih.govresearchgate.netelsevierpure.com By integrating data from isotopic labeling experiments, MFA can provide a comprehensive understanding of how cells produce and consume metabolites like PAG under different conditions. This method is crucial for identifying the key enzymes and pathways that control the levels of this important signaling lipid.

Genetic and Pharmacological Manipulation in Model Systems

Altering the expression or activity of enzymes involved in PAG metabolism in model systems is a cornerstone for understanding its physiological functions.

Gene Knockout/Knockdown Approaches for Enzymes

Diacylglycerol Lipase (B570770) (DAGL): Studies using knockout mice have been instrumental in defining the role of DAGL in the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a product of PAG hydrolysis. The genetic deletion of DAGL isoforms leads to significant alterations in the levels of various diacylglycerol species.

Phospholipase C (PLC) isoforms: PLC enzymes are responsible for the hydrolysis of phosphoinositides to generate diacylglycerols, including the precursor to PAG. researchgate.netnih.govmdpi.comnih.gov The use of siRNA to knockdown specific PLC isoforms has been shown to affect downstream signaling events, although the direct impact on specific diacylglycerol species like PAG is an area of ongoing investigation. nih.gov For example, silencing of PLCβ1 and -β3 has been shown to attenuate certain cellular responses. nih.gov

| Gene Target | Method | Observed Effect on Diacylglycerol Metabolism |

| DAGLα | Knockout in mice | Altered levels of various diacylglycerol species. |

| PLCβ1/β3 | siRNA knockdown | Attenuation of downstream signaling pathways. nih.gov |

Enzyme Inhibitor Studies

The use of specific enzyme inhibitors provides a temporal control over enzyme activity that complements genetic approaches.

Diacylglycerol Lipase (DAGL) Inhibitors: The development of potent and selective inhibitors for DAGLα and DAGLβ has been crucial for dissecting the roles of these enzymes in PAG metabolism and 2-AG signaling. nih.govnih.govpnnl.gov For example, the inhibitor DH376 has been used to study the impact of acute DAGL inhibition on lipid networks. pnnl.gov Another inhibitor, RHC 80267, was an early tool compound used to implicate DAGL activity in various cellular responses. mdpi.com

Diacylglycerol Acyltransferase (DGAT) Inhibitors: DGAT enzymes catalyze the conversion of diacylglycerol to triacylglycerol, representing a key step in lipid storage. Inhibitors of DGAT1, such as T863, have been developed to study the metabolic consequences of blocking this pathway. nih.govnih.gov These inhibitors can indirectly affect the pool of PAG available for other metabolic routes.

Cell Culture and Organotypic Slice Models for Mechanistic Studies

Cell culture and organotypic slice models are indispensable tools for dissecting the molecular mechanisms of PAG and 2-AG signaling under controlled experimental conditions.